molecular formula C14H8ClNO B1582136 9-Acridinecarbonyl chloride CAS No. 66074-67-7

9-Acridinecarbonyl chloride

Cat. No. B1582136
CAS RN: 66074-67-7
M. Wt: 241.67 g/mol
InChI Key: POZJERCVPSQRFG-UHFFFAOYSA-N
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Description

9-Acridinecarbonyl chloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of acridine derivatives, including 9-Acridinecarbonyl chloride, has been a topic of interest in recent research . For instance, the key compound 9-chloroacridine was synthesized via Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using POCl3 .


Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The structure-activity analysis showed that compounds containing a 7- or 8-substituted acridine moiety by an electron-donating group were more active .


Chemical Reactions Analysis

Acridine derivatives, including 9-Acridinecarbonyl chloride, can undergo various chemical reactions . For example, acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1o amines, and 2o amines .

Scientific Research Applications

Synthesis of Aryl-Acridines

9-Acridinecarbonyl chloride is utilized in the synthesis of aryl-acridines. A one-step preparation method using barium chloride as a catalyst under microwave conditions was reported. This method involves the cyclization reaction of diphenyl amine and aromatic acid, leading to the formation of 9-aryl-acridine. The formation of these compounds was confirmed using various spectrometric methods (Kawle, Gaikwad, & Dhande, 2020).

Photophysical Behaviors of Polymeric Materials

9-Acridinecarbonyl chloride derivatives exhibit significant applications in the study of photophysical behaviors of temperature and pH-sensitive polymeric materials. For instance, Acridine-9-N-acrylamide (Ac-9AA) synthesized from 9-aminoacridine and acryloyl chloride displays fluorescence spectra variations based on pH and temperature changes. This characteristic is particularly useful for probing pH and temperature in biological systems (Guan, Liu, & Su, 2007).

Electrochemical Studies

The electrochemical behavior of 9-chloroacridine, a precursor for synthesizing acridine derivatives, was explored in a study. This research is crucial for understanding the redox behavior of such compounds and their interaction with double-stranded DNA, which is fundamental in the development of drugs with cytostatic activity (Rupar et al., 2020).

Chemiluminescence Applications

Acridinium salts derived from acridine-9-carboxylic acid are notable for their chemiluminescence properties. These properties are instrumental in medical diagnostics, such as in chemiluminescence and electrochemiluminescence immunoassays. The study of these salts under different conditions provides insights into their efficiency and stability, which are vital for developing sensitive luminescence tests (Czechowska et al., 2017).

Microwave Synthesis of Acridine Derivatives

The use of microwave irradiation in the synthesis of 9-substituted acridine derivatives from diphenyl amine and carboxylic acid, catalyzed by zinc chloride, represents another application. This method significantly reduces reaction time and improves yield, demonstrating the role of 9-acridinecarbonyl chloride in efficient chemical synthesis (Veverková, Noskova, & Tomá, 2002).

Fluorescence Spectral Studies

Research on 9-acridinecarbonyl chloride derivatives includes the study of fluorescence spectral characteristics, like in 9-acridinecarboxylic acid and its methyl ester. Such studies are crucial in understanding the fluorescence behavior of these compounds in different solvents and their potential applications in various fields, including sensing and diagnostics (Dey et al., 1997).

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a topic of ongoing research .

properties

IUPAC Name

acridine-9-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZJERCVPSQRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346150
Record name 9-Acridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acridinecarbonyl chloride

CAS RN

66074-67-7
Record name 9-Acridinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (20 me) was added to 2.2 g of 9-acridinecarboxylic acid, followed by heating under reflux for 5 hours. After the thionyl chloride was distilled off under reduced pressure, 20 ml of methylene chloride were added further. Distillation was repeated twice under reduced pressure, whereby 2.4 g of the compound (2) were obtained (yield: stoichiometric).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 9-acridinecarboxylic acid hydrate (7.3 g, 30 mmole), and thionyl chloride (50 ml, 0.685 mole) was heated at reflux in a round bottom flask equipped with a reflux condenser, a drying tube, and a stirring bar. The reaction mixture was heated further for one hour after the dissolution occurred, the cooled and evaporated to remove any excess thionyl chloride. The residue was directly utilized in the subsequent reaction without further purification.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Acridine-9-carboxylic acid (1.730 g, 10 mmol) was dissolved in thionyl chloride (25 ml) and the solution was refluxed for 6 hours. The solution was concentrated in vacuo and hexane was added slowly to precipitate the product. The mixture was filtered to give a yellow solid (1.721 g, 94%), mp 218–9° C.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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